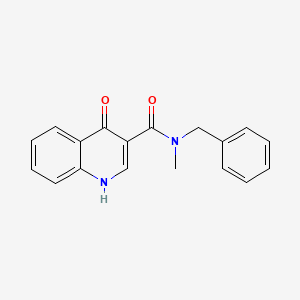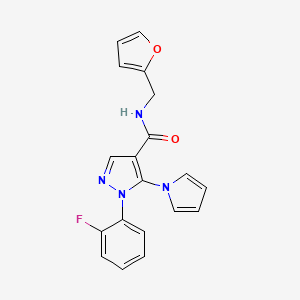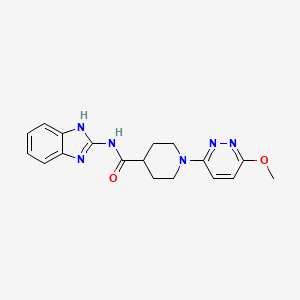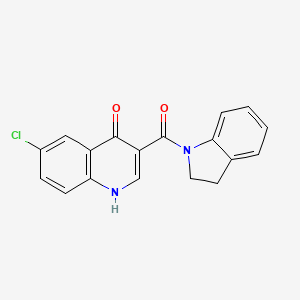
N-benzyl-4-hydroxy-N-methylquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-hydroxy-N-methylquinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-hydroxy-N-methylquinoline-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxyquinoline, which can be derived from aniline and diethyl ethoxymethylenemalonate through a series of reactions.
Benzylation: The 4-hydroxyquinoline is then subjected to benzylation using benzyl chloride in the presence of a base such as potassium carbonate.
Methylation: The benzylated product undergoes methylation using methyl iodide and a suitable base.
Carboxamide Formation: Finally, the carboxamide group is introduced through a reaction with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and greener solvents to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-4-hydroxy-N-methylquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the quinoline ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl or aryl halides, nucleophiles.
Major Products:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: 4-hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-benzyl-4-hydroxy-N-methylquinoline-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-4-hydroxy-N-methylquinoline-3-carboxamide involves its interaction with molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to anticancer effects . The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
N-benzyl-2-hydroxy-N-methylquinoline-4-carboxamide: Similar structure but with hydroxyl and carboxamide groups at different positions.
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Uniqueness: N-benzyl-4-hydroxy-N-methylquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
Molecular Formula |
C18H16N2O2 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
N-benzyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C18H16N2O2/c1-20(12-13-7-3-2-4-8-13)18(22)15-11-19-16-10-6-5-9-14(16)17(15)21/h2-11H,12H2,1H3,(H,19,21) |
InChI Key |
QJLKFKMHURSKGF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CNC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-4-carboxamide](/img/structure/B10998578.png)


![1-[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B10998587.png)
![N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine](/img/structure/B10998596.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3-hydroxypropyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10998603.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B10998606.png)

![(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methoxy-1H-indol-2-yl)methanone](/img/structure/B10998616.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide](/img/structure/B10998633.png)
![methyl 4-({[4-(4-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate](/img/structure/B10998641.png)
![2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(naphthalen-2-yl)pyridazin-3(2H)-one](/img/structure/B10998646.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10998648.png)
![methyl N-[(2-phenylmorpholin-4-yl)carbonyl]-L-phenylalaninate](/img/structure/B10998653.png)
